3'-Nitro-[1,1'-biphenyl]-2-ol
CAS No.: 71022-84-9
Cat. No.: VC3858321
Molecular Formula: C12H9NO3
Molecular Weight: 215.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71022-84-9 |
|---|---|
| Molecular Formula | C12H9NO3 |
| Molecular Weight | 215.2 g/mol |
| IUPAC Name | 2-(3-nitrophenyl)phenol |
| Standard InChI | InChI=1S/C12H9NO3/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8,14H |
| Standard InChI Key | BJWIJDZWPRHJPD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])O |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Architecture
3'-Nitro-[1,1'-biphenyl]-2-ol is systematically named 2-(3-nitrophenyl)phenol. Its structure consists of two benzene rings connected by a single bond, with substituents at specific positions (Fig. 1):
-
Hydroxyl group (-OH): Located at the 2-position of the first phenyl ring.
-
Nitro group (-NO): Positioned at the 3'-position of the second phenyl ring.
The molecular weight is 215.20 g/mol, and the canonical SMILES representation is C1=CC(=C(C=C1)O)C2=CC(=CC=C2)[N+](=O)[O-] .
Table 1: Key Identifiers of 3'-Nitro-[1,1'-biphenyl]-2-ol
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 71022-84-9 | PubChem |
| Molecular Formula | PubChem | |
| InChI Key | UNJAJDWFIYUSJV-UHFFFAOYSA-N | PubChem |
Synthesis Methodologies
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl frameworks. For 3'-Nitro-[1,1'-biphenyl]-2-ol, this involves coupling a halogenated phenol with a nitro-substituted phenylboronic acid :
Optimized conditions (e.g., tetrakis(triphenylphosphine)palladium(0) catalyst, sodium carbonate base) yield the product in 65–78% efficiency .
Nitration-Hydroxylation Sequential Approach
Physicochemical Properties
Spectroscopic Characterization
-
NMR (400 MHz, CDCl):
-
IR (KBr):
Table 2: Comparative Spectral Data of Biphenyl Derivatives
| Compound | NMR (δ, aromatic) | IR (N-O stretch, cm) |
|---|---|---|
| 3'-Nitro-[1,1'-biphenyl]-2-ol | 7.85–7.25 | 1520 |
| 4'-Methoxybiphenyl-2-ol | 7.30–6.80 | N/A |
Reactivity and Chemical Transformations
Nitro Group Reduction
Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, yielding 3'-Amino-[1,1'-biphenyl]-2-ol :
Electrophilic Substitution
The hydroxyl group directs electrophiles to the ortho/para positions. For example, bromination yields 5-Bromo-3'-Nitro-[1,1'-biphenyl]-2-ol .
Applications in Material Science
Organic Semiconductor Precursors
Nitro-biphenyls serve as electron-deficient units in conjugated polymers for organic field-effect transistors (OFETs). Their planar structure facilitates π-π stacking, enhancing charge mobility .
Liquid Crystal Synthesis
The rigid biphenyl core and polar nitro group enable mesophase stabilization in nematic liquid crystals, with transition temperatures exceeding 150°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume